1-(2-ニトロ-4-(トリフルオロメチル)フェニル)-1H-イミダゾール

概要

説明

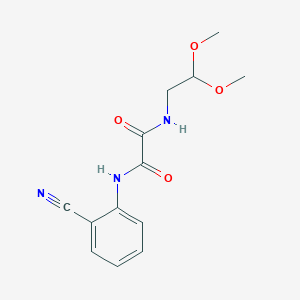

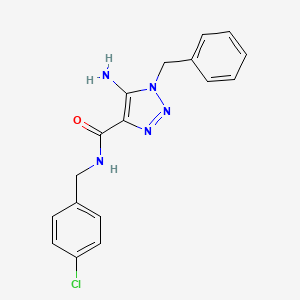

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.172. The purity is usually 95%.

The exact mass of the compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

紅茶キノコ飲料中のアミノ酸の誘導体化

- 用途: FNBTは、紅茶キノコ飲料中の遊離アミノ酸を誘導体化する試薬として使用されます。 マイクロ波支援誘導体化法は、その後、高速液体クロマトグラフィー (HPLC) 分析を行うことで、様々なドライフルーツ (例: サンザシ、クワ、ナナカマド、セイヨウメギ、イヌバラ、紅茶) から作られた紅茶キノコ中のアミノ酸を効率的に測定することができます。 .

代謝物の検出: フルタミド誘導体

- 用途: FNBTは、フルタミドの新規N-酸化代謝物として検出されています。 その生成と相互作用を理解することは、薬物代謝研究において重要です。 .

DNA相互作用研究

- 用途: 分光法 (例: NMR) は、FNBTの仔牛胸腺DNAとの相互作用を調査するために使用されます。 これにより、そのメカニズムと潜在的な用途についての知見が得られます。 .

チオフェノールのS-トリフルオロメチル化

- 用途: FNBTは、他の試薬とともに、チオフェノールの可視光促進S-トリフルオロメチル化を可能にします。 基質の電子的な性質は、反応収率に影響を与えます。 .

作用機序

Target of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Based on its structural similarity to other nitrophenyl compounds, it may interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve binding to active sites or allosteric modulation of protein function .

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

特性

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)